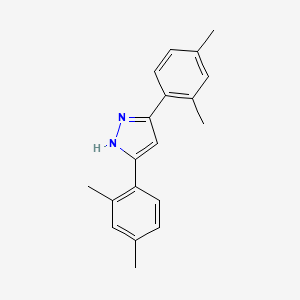

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of two 2,4-dimethylphenyl groups attached to the pyrazole ring at positions 3 and 5

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole typically involves the reaction of 2,4-dimethylphenylhydrazine with 2,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where one or more hydrogen atoms on the phenyl rings are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Electrophilic substitution using halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or nucleophilic substitution using nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of pyrazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced pyrazole derivatives with hydrogenated phenyl rings.

Substitution: Formation of substituted pyrazole derivatives with various functional groups attached to the phenyl rings.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole, exhibit substantial anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit specific enzymes involved in cancer progression. For instance, a study highlighted the compound's ability to bind selectively to proteins associated with tumor growth, making it a promising candidate for drug development in oncology .

Anti-inflammatory Properties

The compound has also shown significant anti-inflammatory effects. In various assays, including the Human Red Blood Cell (HRBC) membrane stabilization method, it was found to reduce inflammation markers effectively. The structure-activity relationship of pyrazole derivatives suggests that modifications can enhance their anti-inflammatory potency .

Analgesic and Antimicrobial Effects

Beyond anticancer and anti-inflammatory activities, this compound has been evaluated for analgesic and antimicrobial properties. Its effectiveness against various bacterial strains has been documented, indicating its potential as a therapeutic agent in treating infections .

Agricultural Applications

Pesticides and Herbicides

In agriculture, pyrazole derivatives are utilized as pesticides and herbicides. The compound's ability to inhibit specific biological pathways in pests makes it an effective agent for crop protection. Research has shown that formulations containing pyrazole derivatives can lead to improved crop yields by effectively managing pest populations while minimizing harm to beneficial insects .

Fungicides

Additionally, this compound has been explored as a fungicide. Its mechanism of action involves disrupting fungal cell wall synthesis and function, which can help control fungal diseases in crops .

Materials Science Applications

Fluorescent Dyes

The unique chemical structure of this compound allows it to be used in the development of fluorescent dyes. These dyes are employed in various applications ranging from biological imaging to security inks due to their stability and brightness under UV light .

Data Summary

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis; inhibits tumor growth enzymes |

| Anti-inflammatory properties | Reduces inflammation markers; HRBC stabilization | |

| Analgesic and antimicrobial effects | Effective against bacterial strains | |

| Agriculture | Pesticides | Improves crop yields; manages pest populations |

| Fungicides | Disrupts fungal cell wall synthesis | |

| Materials Science | Fluorescent dyes | Used in biological imaging; stable under UV light |

Case Studies

- Anticancer Research : A study conducted on various pyrazole derivatives showed that modifications to the this compound structure enhanced its binding affinity to cancer-related proteins. This research led to the identification of several lead compounds for further drug development .

- Agricultural Efficacy : Field trials demonstrated that formulations containing pyrazole derivatives significantly reduced pest populations while maintaining crop health. This dual action highlights the compound's potential as a sustainable agricultural solution .

- Material Development : The synthesis of fluorescent dyes based on the pyrazole structure has opened avenues for their use in advanced imaging techniques and security applications. These dyes have shown excellent photostability and brightness .

Mécanisme D'action

The mechanism of action of 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-bis(2,4-dimethylphenyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.

3,5-bis(2,4-dimethylphenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

3,5-bis(2,4-dimethylphenyl)-1H-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is unique due to its specific arrangement of dimethylphenyl groups on the pyrazole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Activité Biologique

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Molecular Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of hydrazines with appropriate diketones or other precursors. The general synthetic route involves:

- Condensation Reaction : The reaction of 2,4-dimethylphenyl hydrazine with suitable carbonyl compounds.

- Characterization : The compound is characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

Anti-inflammatory Activity

Research has shown that compounds with pyrazole moieties exhibit significant anti-inflammatory effects. For instance:

- Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that this compound can inhibit COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators .

- Case Study : A study comparing various pyrazole derivatives found that this compound exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains:

- Spectrum of Activity : It has shown effectiveness against Gram-positive and Gram-negative bacteria. Specifically, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli in laboratory settings .

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

Anticancer Properties

The anticancer activity of pyrazole derivatives is an area of active research:

- Cell Line Studies : In vitro studies have indicated that this compound inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through activation of caspase pathways .

- Comparative Analysis : When compared to standard chemotherapeutic agents, this compound exhibited lower cytotoxicity towards normal cells while maintaining efficacy against cancer cells .

Data Summary

The following table summarizes the biological activities reported for this compound:

Propriétés

IUPAC Name |

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-12-5-7-16(14(3)9-12)18-11-19(21-20-18)17-8-6-13(2)10-15(17)4/h5-11H,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVZVRXSYJFYLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=NN2)C3=C(C=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.